molecular formula C16H24F3NO4 B3133735 Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate CAS No. 397844-33-6

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate

Cat. No. B3133735
CAS RN: 397844-33-6
M. Wt: 351.36 g/mol
InChI Key: PIZNKCHANVZHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate, commonly referred to as MTBE, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It has been used as a solvent in many chemical reactions, as a reagent in synthesis and purification processes, and as a fuel additive. In recent years, MTBE has been investigated for its potential as a novel therapeutic agent, with promising results in the treatment of a variety of diseases.

Scientific Research Applications

MTBE has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biocatalysis. In drug discovery, MTBE has been used as a solvent for the synthesis of novel compounds, as a reagent for the purification of compounds, and as a medium for the extraction of natural products. In drug delivery, MTBE has been used to solubilize poorly soluble drugs and to improve the bioavailability of drugs. In biocatalysis, MTBE has been used as a co-solvent to increase the activity of enzymes.

Mechanism of Action

The mechanism of action of MTBE is not fully understood. However, it is believed to interact with proteins and other biomolecules, resulting in changes in their structure and function. For example, it has been shown to bind to and activate certain G-protein coupled receptors, resulting in changes in intracellular signaling pathways.
Biochemical and Physiological Effects
MTBE has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, and to increase the solubility of drugs and other molecules. In vivo, it has been shown to reduce inflammation, improve wound healing, and reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using MTBE in laboratory experiments include its availability, low cost, and low toxicity. Its low toxicity makes it suitable for use in cell culture and animal studies. However, the low solubility of MTBE in water and organic solvents can be a limitation in some experiments.

Future Directions

The potential of MTBE as a therapeutic agent is yet to be fully explored. Future research should focus on the development of novel delivery systems for MTBE and the investigation of its pharmacological and toxicological properties. Additionally, further research is needed to elucidate the mechanism of action of MTBE and to develop new methods for its synthesis and purification. Finally, the potential of MTBE as a catalyst for chemical reactions should be further investigated.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F3NO4/c1-7-9-10-15(12(21)23-6,16(17,18)19)20(11-8-2)13(22)24-14(3,4)5/h7-8H,1-2,9-11H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZNKCHANVZHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(CCC=C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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